2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane
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Overview
Description
2-(Bromomethyl)-2-cyclopropylbicyclo[221]heptane is a bicyclic compound with a bromomethyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination Reactions: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Scientific Research Applications
2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of a proton and the bromine atom .
Comparison with Similar Compounds
Similar Compounds
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the cyclopropyl group.
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane: Similar structure with a propyl group instead of a cyclopropyl group
Uniqueness
2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and a cyclopropyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for synthetic chemists looking to explore new chemical space .
Properties
Molecular Formula |
C11H17Br |
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Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-(bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Br/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2 |
InChI Key |
XBYASKGKHISQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CCC2C3)CBr |
Origin of Product |
United States |
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